molecular formula C8H15NO3 B12420014 Hexanoylglycine-d11

Hexanoylglycine-d11

Cat. No.: B12420014
M. Wt: 184.28 g/mol
InChI Key: UPCKIPHSXMXJOX-GILSBCIXSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexanoylglycine-d11 is synthesized by incorporating deuterium into hexanoylglycine. The process typically involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. One common method is the reaction of hexanoyl chloride with glycine in the presence of a deuterated solvent such as deuterated dimethyl sulfoxide (DMSO-d6). The reaction is carried out under controlled conditions to ensure the complete incorporation of deuterium .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and precise control of reaction parameters. The process includes the purification of the final product through techniques such as crystallization, distillation, and chromatography to achieve high purity levels. The compound is then subjected to rigorous quality control tests to ensure its suitability for research applications .

Chemical Reactions Analysis

Types of Reactions

Hexanoylglycine-d11 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include deuterated carboxylic acids, alcohols, and substituted derivatives of this compound .

Scientific Research Applications

Hexanoylglycine-d11 has a wide range of applications in scientific research:

Mechanism of Action

Hexanoylglycine-d11 exerts its effects by acting as a stable isotope tracer. The incorporation of deuterium allows for the precise tracking of the compound in biological systems. The molecular targets and pathways involved include metabolic enzymes and transport proteins that interact with this compound during its metabolism and distribution .

Comparison with Similar Compounds

Hexanoylglycine-d11 is unique due to its deuterium labeling, which distinguishes it from other similar compounds such as hexanoylglycine. The presence of deuterium enhances its stability and allows for more accurate analytical measurements. Similar compounds include:

Properties

Molecular Formula

C8H15NO3

Molecular Weight

184.28 g/mol

IUPAC Name

2-(2,2,3,3,4,4,5,5,6,6,6-undecadeuteriohexanoylamino)acetic acid

InChI

InChI=1S/C8H15NO3/c1-2-3-4-5-7(10)9-6-8(11)12/h2-6H2,1H3,(H,9,10)(H,11,12)/i1D3,2D2,3D2,4D2,5D2

InChI Key

UPCKIPHSXMXJOX-GILSBCIXSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)NCC(=O)O

Canonical SMILES

CCCCCC(=O)NCC(=O)O

Origin of Product

United States

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